molecular formula C22H28N4O4S2 B2589499 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 681181-52-2

6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2589499
CAS No.: 681181-52-2
M. Wt: 476.61
InChI Key: XHUFYFIIWQALCZ-UHFFFAOYSA-N
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Description

6-Propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a propyl group at position 6, a 4-(pyrrolidine-1-sulfonyl)benzamido moiety at position 2, and a carboxamide group at position 2.

Properties

IUPAC Name

6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-2-10-25-13-9-17-18(14-25)31-22(19(17)20(23)27)24-21(28)15-5-7-16(8-6-15)32(29,30)26-11-3-4-12-26/h5-8H,2-4,9-14H2,1H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUFYFIIWQALCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propyl Group: This step often involves alkylation reactions.

    Attachment of the Pyrrolidine-1-sulfonyl Group: This is typically done through sulfonylation reactions.

    Formation of the Benzamido Group: This involves amide bond formation, often using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrrolidine-1-sulfonyl group.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name R2 Substituent R3 Substituent R6 Substituent Molecular Weight (g/mol)
6-Propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 4-(pyrrolidine-1-sulfonyl)benzamido Carboxamide Propyl ~539.7*
BA94050 4-(dipropylsulfamoyl)benzamido Ethyl carboxylate Benzyl 583.76

*Estimated based on molecular formula (C25H30N4O4S2).

Functional Implications of Substituent Variations

In contrast, BA94050’s dipropylsulfamoyl group offers greater hydrophobicity and conformational flexibility, which may influence membrane permeability . Pyrrolidine’s nitrogen could participate in additional interactions (e.g., π-cation), while dipropyl groups may prioritize lipophilicity.

R3 Substituent :

  • The carboxamide in the target compound likely improves aqueous solubility and metabolic stability compared to BA94050’s ethyl carboxylate , which may act as a prodrug (hydrolyzing to a carboxylic acid in vivo) .

Research Findings and Hypothetical Pharmacological Profiles

BA94050 and similar thieno[2,3-c]pyridine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to occupy ATP-binding pockets .

The pyrrolidine-1-sulfonyl group may confer selectivity toward enzymes with polar active sites, whereas dipropylsulfamoyl derivatives might favor hydrophobic binding pockets.

The carboxamide at R3 could enhance bioavailability compared to ester-based analogues, as seen in FDA-approved drugs like imatinib (which features a similar carboxamide group).

Limitations and Unresolved Questions

Synthetic Feasibility : The pyrrolidine sulfonamide’s steric demands may complicate synthesis compared to dipropyl analogues.

Biological Activity

The compound 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule characterized by its thieno[2,3-c]pyridine core structure. This class of compounds is known for diverse biological activities, making them of significant interest in pharmacological research. The presence of a propyl group and a pyrrolidine sulfonamide moiety further enhances its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O4S2C_{22}H_{28}N_{4}O_{4}S_{2}, with a molecular weight of 476.61 g/mol. Its structural features include:

  • Thieno-pyridine core : Known for various biological activities.
  • Pyrrolidine sulfonamide moiety : May contribute to enhanced solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, thienopyridine derivatives have been shown to inhibit tumor cell proliferation in various cancer types. In vitro studies suggest that this compound may also demonstrate cytotoxic effects against specific cancer cell lines.

Antimicrobial Activity

Compounds in the thieno[2,3-c]pyridine class have demonstrated antimicrobial properties. Preliminary studies indicate that the target compound could potentially inhibit the growth of certain bacterial strains. Further investigation is needed to quantify this activity and understand the underlying mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-c]pyridine derivatives often correlates with specific structural features. The following table summarizes notable compounds with structural similarities and their corresponding activities:

Compound NameStructural FeaturesNotable Activity
4-Arylthieno[2,3-b]pyridine-2-carboxamidesAryl groups at position 4Antiparasitic activity
Pyrrolidine derivativesContain pyrrolidine ringsDiverse biological activity
Thienopyridine analogsSimilar heterocyclic structuresAnticancer properties

Case Studies

  • Antitumor Activity : In a study examining various thienopyridine derivatives, it was found that certain modifications in the structure led to enhanced cytotoxicity against leukemia cell lines (L1210 and P388) . The introduction of a pyrrolidine ring was particularly noted for increasing potency.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated that several derivatives exhibited significant inhibition zones, suggesting potential therapeutic applications .

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Receptor modulation : The interaction with G protein-coupled receptors (GPCRs) may play a role in mediating its effects on cellular signaling pathways .

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